3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both bromine and trifluoromethyl functional groups
Preparation Methods
The synthesis of 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 6-(trifluoromethyl)-1,2-dihydropyridin-2-one with bromoacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product .
Chemical Reactions Analysis
3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Scientific Research Applications
3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one include:
3-(2-Bromoacetyl)coumarins: These compounds share the bromoacetyl functional group and are used in the synthesis of various heterocyclic systems.
3-(2-Bromoacetyl)-5-(trifluoromethyl)benzaldehyde: This compound also features both bromoacetyl and trifluoromethyl groups, but with a different core structure.
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: This compound is used in proteomics research and shares similar functional groups.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-(2-bromoacetyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-3-5(14)4-1-2-6(8(10,11)12)13-7(4)15/h1-2H,3H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGIORATZLCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-76-9 |
Source
|
Record name | 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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